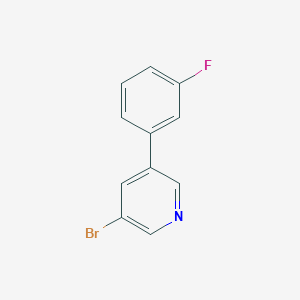

3-Bromo-5-(3-fluorophenyl)pyridine

Description

3-Bromo-5-(3-fluorophenyl)pyridine (CAS: 1276123-21-7) is a halogenated pyridine derivative with a bromine atom at the 3-position and a 3-fluorophenyl substituent at the 5-position of the pyridine ring. This compound is primarily utilized as a versatile intermediate in pharmaceutical and agrochemical synthesis. Its structural features—a bromine atom (a good leaving group) and a fluorinated aromatic ring—make it valuable for cross-coupling reactions, such as Suzuki-Miyaura reactions, to generate biaryl systems .

Properties

IUPAC Name |

3-bromo-5-(3-fluorophenyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrFN/c12-10-4-9(6-14-7-10)8-2-1-3-11(13)5-8/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSGOPNBABYXQIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC(=CN=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(3-fluorophenyl)pyridine typically involves the following steps:

Bromination of Pyridine: The initial step involves the bromination of pyridine to introduce a bromine atom at the desired position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

Suzuki-Miyaura Coupling: The brominated pyridine is then subjected to a Suzuki-Miyaura coupling reaction with a boronic acid derivative of 3-fluorophenyl. This reaction is catalyzed by palladium and typically requires a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 3-Bromo-5-(3-fluorophenyl)pyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

Cross-Coupling Reactions: The compound is also a suitable substrate for cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings, which allow the formation of carbon-carbon bonds with various aryl or alkyl groups.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst, boronic acid derivatives, potassium carbonate, THF or DMF.

Heck Coupling: Palladium catalyst, olefins, base such as triethylamine, organic solvent.

Sonogashira Coupling: Palladium catalyst, copper co-catalyst, alkynes, base such as triethylamine, organic solvent.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.

Coupling Products: Various biaryl or alkyl-aryl compounds.

Scientific Research Applications

Medicinal Chemistry

Drug Development:

3-Bromo-5-(3-fluorophenyl)pyridine serves as a crucial building block in the synthesis of pharmaceutical compounds. Its derivatives have been investigated for their potential in treating various conditions, including neurological disorders and inflammatory diseases. The halogen substituents can modulate the pharmacokinetics and pharmacodynamics of the resulting compounds, making them more effective as therapeutic agents .

Case Study: Thrombin Receptor Antagonists

Research has indicated that derivatives of this compound can act as thrombin receptor antagonists. These compounds are being explored for their utility in treating thrombotic and inflammatory disorders, showcasing their potential in cardiovascular medicine .

Materials Science

Organic Semiconductors:

The compound is also utilized in the development of organic semiconductors. Its unique electronic properties make it suitable for applications in light-emitting diodes (LEDs) and organic photovoltaic devices. The incorporation of halogen atoms can enhance charge transport characteristics, improving device performance .

Table: Comparison of Electronic Properties

| Compound | Band Gap (eV) | Mobility (cm²/V·s) | Application Area |

|---|---|---|---|

| This compound | 2.1 | 0.5 | Organic LEDs |

| 3-Bromo-5-chlorophenylpyridine | 2.4 | 0.4 | Organic Photovoltaics |

Chemical Biology

Molecular Probes:

In chemical biology, this compound is employed to design molecular probes that facilitate the study of biological processes. Its ability to selectively bind to specific biomolecules allows researchers to investigate cellular mechanisms and pathways .

Catalysis:

The compound acts as a ligand in transition metal-catalyzed reactions, enhancing selectivity and efficiency. This application is particularly relevant in synthetic chemistry where complex organic molecules are produced through palladium-catalyzed cross-coupling reactions .

Mechanism of Action

The mechanism of action of 3-Bromo-5-(3-fluorophenyl)pyridine in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cellular signaling pathways.

Comparison with Similar Compounds

Data Tables

Table 1: Key Physicochemical Properties

Biological Activity

3-Bromo-5-(3-fluorophenyl)pyridine is an aromatic heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a bromine atom at the third position and a fluorophenyl group at the fifth position of the pyridine ring, which contributes to its unique reactivity and interaction with biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

- Bromination of Pyridine : The initial step involves introducing a bromine atom into the pyridine ring. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

- Suzuki-Miyaura Coupling : Following bromination, a Suzuki-Miyaura coupling reaction is performed with a boronic acid derivative of 3-fluorophenyl, catalyzed by palladium in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity. Notably, it may inhibit certain kinases or interact with G-protein coupled receptors, which can lead to significant downstream effects on cellular signaling pathways .

Anticancer Activity

Research has indicated that this compound exhibits potential anticancer properties. In vitro studies demonstrated that derivatives of this compound showed significant inhibitory activity against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (lung cancer) | 6.6 ± 0.6 |

| HepG2 (liver cancer) | 6.9 ± 0.7 |

| A498 (kidney cancer) | 6.8 ± 0.8 |

| CaSki (cervical cancer) | 7.5 ± 0.5 |

| SiHa (squamous carcinoma) | 7.8 ± 0.4 |

These results suggest that the compound could be a promising candidate for further development as an anticancer agent .

Mechanistic Studies

In mechanistic studies, the compound was shown to inhibit specific signaling pathways involved in cancer progression. For instance, it was found to interfere with the phosphorylation of key proteins involved in cell proliferation and survival, thereby inducing apoptosis in cancer cells .

Neuropharmacological Effects

Additionally, there is evidence suggesting that compounds structurally similar to this compound may have neuropharmacological effects. For example, related compounds have been shown to act as antagonists for histamine receptors, which play a crucial role in various neurological disorders . This indicates potential applications in treating conditions such as anxiety and depression.

Comparison with Similar Compounds

When compared with structurally similar compounds, such as 3-Bromo-5-phenylpyridine and 3-Chloro-5-(3-fluorophenyl)pyridine , it is evident that the presence of both bromine and fluorine atoms in this compound enhances its electronic properties and reactivity, which may contribute to its unique biological activities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.